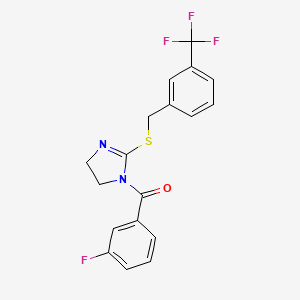
(3-Fluorphenyl)(2-((3-(Trifluormethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-fluorophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H14F4N2OS and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality (3-fluorophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-fluorophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die fragliche Verbindung kann als Organobor-Reagenz in SM-Kupplungsreaktionen dienen. Ihr Erfolg liegt in ihren milden Reaktionsbedingungen, ihrer Toleranz gegenüber funktionellen Gruppen und ihrer umweltfreundlichen Natur .
Suzuki–Miyaura-Kupplungsanwendungen
Photoredoxchemie
Biologische Aktivität
The compound (3-fluorophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, with the CAS number 391899-69-7, is a novel imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antibacterial properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C24H18F4N4OS, with a molecular weight of 486.5 g/mol. The structure includes a fluorophenyl group and a trifluoromethylbenzyl thioether moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H18F4N4OS |
| Molecular Weight | 486.5 g/mol |
| CAS Number | 391899-69-7 |
Antibacterial Activity
Recent studies have indicated that imidazole derivatives exhibit varying degrees of antibacterial activity. A notable investigation into related compounds has highlighted the significance of structural features such as the presence of electron-withdrawing groups and specific aryl substitutions for enhancing antibacterial efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Studies
- Study on Imidazole Derivatives : A review published in MDPI examined various imidazole derivatives and their antibacterial properties. Compounds similar to the target compound showed significant inhibition against Gram-positive bacteria, particularly MRSA, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Mechanism of Action : The mechanism underlying the antibacterial action of imidazole derivatives often involves interference with bacterial DNA synthesis and function, leading to cell death. This is achieved through the formation of reactive intermediates that damage bacterial DNA .
Pharmacological Effects
Beyond antibacterial properties, compounds containing imidazole rings have been explored for other pharmacological activities, including antifungal and anticancer effects. The presence of trifluoromethyl groups has been associated with increased lipophilicity and bioavailability, enhancing the overall therapeutic potential of these compounds.
Research Findings
A systematic evaluation of related compounds has shown that modifications in the imidazole structure can lead to significant variations in biological activity:
| Compound | Activity Type | MIC (µM) |
|---|---|---|
| Metronidazole | Antibacterial | 43 |
| Compound A (related structure) | Antibacterial (S. aureus) | 18 |
| Compound B (related structure) | Antifungal | 25 |
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c19-15-6-2-4-13(10-15)16(25)24-8-7-23-17(24)26-11-12-3-1-5-14(9-12)18(20,21)22/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCWMTSPUKBKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














